molecular formula C9H11N5O5 B15095454 5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione

5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione

Cat. No.: B15095454
M. Wt: 269.21 g/mol
InChI Key: HTDQCALEBGURMW-UHFFFAOYSA-N
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Description

5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione is a modified nucleoside with significant potential in medicinal and bioorganic chemistry. This compound is part of a broader class of azido-modified nucleosides, which are known for their extensive utility in various therapeutic and diagnostic applications .

Preparation Methods

The synthesis of 5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione typically involves a one-pot methodology. This method is efficient and widely applicable for the synthesis of azido-modified nucleosides. The process begins with the protection of the starting material, followed by the conversion of alcohols to azides using reagents such as triphenylphosphine and diethyl azodicarboxylate . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group can yield amino derivatives, while oxidation can lead to the formation of corresponding oxides.

Mechanism of Action

The mechanism of action of 5-Azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group is highly reactive and can form covalent bonds with various biomolecules, disrupting their function. This compound targets specific molecular pathways, including those involved in DNA and RNA synthesis, making it effective in inhibiting viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H11N5O5

Molecular Weight

269.21 g/mol

IUPAC Name

5-azido-1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H11N5O5/c1-3-5(15)6(16)8(19-3)14-2-4(12-13-10)7(17)11-9(14)18/h2-3,5-6,8,15-16H,1H3,(H,11,17,18)

InChI Key

HTDQCALEBGURMW-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)N=[N+]=[N-])O)O

Origin of Product

United States

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